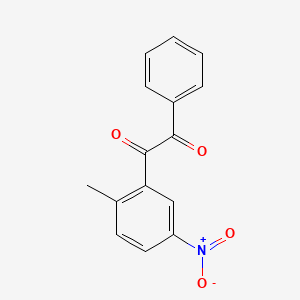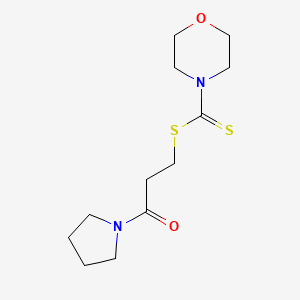![molecular formula C18H15N7O2S B12481264 N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide](/img/structure/B12481264.png)
N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide is a complex organic compound that features a benzotriazole moiety linked to a triazine ring through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide typically involves multiple steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate by reacting benzotriazole with formaldehyde under acidic conditions.
Sulfanyl Linkage Formation: The benzotriazole intermediate is then reacted with a thiol compound to form the sulfanyl linkage.
Triazine Ring Formation: The next step involves the cyclization reaction to form the triazine ring. This is typically achieved by reacting the sulfanyl-linked benzotriazole with a suitable nitrile compound under basic conditions.
Acetamide Group Introduction: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, while the triazine ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide: Unique due to its specific combination of benzotriazole and triazine moieties.
Benzotriazole Derivatives: Compounds with similar benzotriazole structures but different functional groups.
Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15N7O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[3-(benzotriazol-1-ylmethylsulfanyl)-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N7O2S/c1-11(26)19-13-7-3-2-6-12(13)16-17(27)20-18(23-22-16)28-10-25-15-9-5-4-8-14(15)21-24-25/h2-9H,10H2,1H3,(H,19,26)(H,20,23,27) |
InChI Key |
ZNQIGYDSNWOMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B12481190.png)
![2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine](/img/structure/B12481192.png)
![4-methyl-N-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonamide](/img/structure/B12481194.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12481200.png)


![2-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B12481219.png)
![ethyl 8-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B12481220.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12481232.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12481247.png)

![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)propan-1-amine](/img/structure/B12481257.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481258.png)
